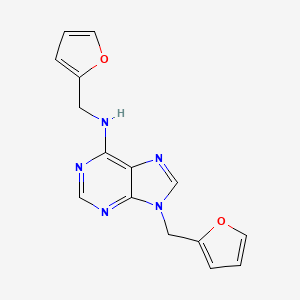

N,9-bis(furan-2-ylmethyl)purin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

17801-46-6 |

|---|---|

Molecular Formula |

C15H13N5O2 |

Molecular Weight |

295.30 g/mol |

IUPAC Name |

N,9-bis(furan-2-ylmethyl)purin-6-amine |

InChI |

InChI=1S/C15H13N5O2/c1-3-11(21-5-1)7-16-14-13-15(18-9-17-14)20(10-19-13)8-12-4-2-6-22-12/h1-6,9-10H,7-8H2,(H,16,17,18) |

InChI Key |

WKGJOUQYUSYQBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies for N,9 Bis Furan 2 Ylmethyl Purin 6 Amine and Analogues

Strategies for Purine (B94841) Core Functionalization at N-6 and N-9 Positions

The purine scaffold offers multiple sites for substitution, with the N-6 and N-9 positions being particularly important for interaction with biological targets. nih.govnih.gov A common and effective strategy for the synthesis of 6,9-disubstituted purines begins with a commercially available purine, such as 6-chloropurine (B14466). This starting material allows for sequential substitutions at the C-6 and N-9 positions.

Nucleophilic Aromatic Substitution Approaches on Halopurines

The chlorine atom at the C-6 position of 6-chloropurine is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comnih.govyoutube.comyoutube.com This reactivity is fundamental to introducing a wide variety of substituents at this position. In the context of synthesizing N,9-bis(furan-2-ylmethyl)purin-6-amine, the first step would typically involve the reaction of 6-chloropurine with furfurylamine (B118560). The lone pair of electrons on the nitrogen atom of furfurylamine acts as the nucleophile, attacking the electron-deficient C-6 carbon of the purine ring and displacing the chloride ion. This reaction is often carried out in the presence of a base to neutralize the HCl generated.

The efficiency of this SNAr reaction can be influenced by the solvent and temperature. Protic solvents can solvate the leaving group, facilitating its departure, while aprotic polar solvents can increase the nucleophilicity of the amine.

Alkylation and Arylation Reactions for N-Substitution

Following the successful substitution at the C-6 position, the next critical step is the introduction of a substituent at the N-9 position of the purine ring. nih.govnih.govresearchgate.netresearchgate.net This is typically achieved through an N-alkylation or N-arylation reaction. For the synthesis of the target molecule, this would involve the alkylation of the N-(furan-2-ylmethyl)purin-6-amine intermediate with a furan-2-ylmethyl halide, such as furfuryl chloride or bromide.

This reaction generally proceeds by first deprotonating the purine nitrogen using a base to form a more nucleophilic purine anion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic bases. The resulting anion then undergoes a nucleophilic substitution reaction with the alkylating agent.

| Starting Material | Reagent | Position of Functionalization | Reaction Type |

| 6-Chloropurine | Furfurylamine | C-6 | Nucleophilic Aromatic Substitution |

| N-(furan-2-ylmethyl)purin-6-amine | Furfuryl halide | N-9 | N-Alkylation |

Regioselectivity Considerations in Purine N-Alkylation and N-Arylation

A significant challenge in the N-alkylation and N-arylation of purines is controlling the regioselectivity. The purine ring system has multiple nitrogen atoms (N-1, N-3, N-7, and N-9) that can potentially be alkylated. nih.govresearchgate.net In many cases, a mixture of N-7 and N-9 isomers is obtained, with the N-9 isomer often being the thermodynamically more stable and desired product. acs.org

Several factors influence the regioselectivity of these reactions, including the nature of the substituent at the C-6 position, the choice of the alkylating or arylating agent, the solvent, and the base. For instance, bulky substituents at the C-6 position can sterically hinder the approach of the electrophile to the N-7 position, thereby favoring N-9 substitution. nih.gov The reaction conditions can also be optimized to favor the formation of the N-9 isomer. For example, carrying out the reaction at higher temperatures can favor the formation of the thermodynamically more stable N-9 product. acs.org In some cases, specific catalysts or directing groups can be employed to achieve high regioselectivity. researchgate.net

Installation of Furan-2-ylmethyl Moieties via Amination and Coupling Reactions

The introduction of the furan-2-ylmethyl group at both the N-6 and N-9 positions is a key feature of the target molecule. As discussed, the installation at the C-6 position is typically achieved through a nucleophilic aromatic substitution reaction, which is a form of amination. The furan-2-ylmethyl group at the N-9 position is installed via an N-alkylation reaction.

Alternative coupling reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), could also be envisioned for the C-6 functionalization, particularly for aryl amine substitutions. However, for a simple alkylamine like furfurylamine, direct SNAr is generally efficient. For the N-9 position, copper-catalyzed coupling reactions with boronic acids have been reported for N-arylation, providing another synthetic route for introducing aromatic moieties. researchgate.net While not directly applicable to the furan-2-ylmethyl group (an alkyl group), these advanced coupling methods highlight the versatility of purine functionalization.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating these amination and alkylation reactions, often leading to shorter reaction times and improved yields. researchgate.netresearchgate.netresearchgate.net

Exploration of Green Chemistry Principles in Synthetic Routes for Purine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. researchgate.netrasayanjournal.co.in In the context of synthesizing purine derivatives, several green chemistry approaches can be considered.

One key principle is the use of safer solvents. Traditional syntheses of purine analogues often employ volatile and hazardous organic solvents. The exploration of greener alternatives, such as water, ethanol, or ionic liquids, is an active area of research. Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times, energy consumption, and often the amount of solvent required. researchgate.net It has been successfully applied to the alkylation of purines. researchgate.netub.edu

Furthermore, the development of catalytic reactions that can proceed with high atom economy is a central tenet of green chemistry. The use of catalysts, rather than stoichiometric reagents, minimizes waste generation. For instance, developing catalytic methods for direct C-H functionalization of the purine ring would be a significant step towards a more sustainable synthesis.

Derivatization Strategies for Systematic Structure-Activity Relationship (SAR) Exploration

To explore the structure-activity relationship (SAR) of this compound, a systematic derivatization strategy is essential. nih.govresearchgate.netnih.govnih.gov This involves synthesizing a library of analogues where the furan-2-ylmethyl moieties at the N-6 and N-9 positions are systematically modified.

For the N-6 position, a variety of substituted furfurylamines or other heterocyclic amines can be used in the initial SNAr reaction. This allows for the exploration of the effects of substituents on the furan (B31954) ring or the replacement of the furan ring with other heterocycles.

For the N-9 position, a range of different alkylating or arylating agents can be employed. This allows for the investigation of the impact of the size, shape, and electronic properties of the N-9 substituent on biological activity.

The development of efficient and versatile synthetic routes is crucial for enabling the rapid synthesis of a diverse library of compounds for SAR studies. Solid-phase synthesis and parallel synthesis techniques can be employed to accelerate this process. researchgate.net The data obtained from these studies are invaluable for identifying the key structural features required for optimal biological activity and for the design of more potent and selective drug candidates. nih.govresearchgate.net

| Position of Derivatization | Moiety to be Varied | Potential Modifications | Purpose of SAR Exploration |

| C-6 | N-(furan-2-ylmethyl) | Substituted furans, other heterocycles, aromatic and aliphatic amines | To probe the importance of the furan ring and the nature of the substituent at C-6 for biological activity. |

| N-9 | furan-2-ylmethyl | Substituted benzyl (B1604629) groups, other alkyl and aryl groups, heterocyclic moieties | To determine the optimal size, shape, and electronic properties of the N-9 substituent for target engagement. |

Structure Activity Relationship Sar Studies and Molecular Design Principles of N,9 Bis Furan 2 Ylmethyl Purin 6 Amine Derivatives

Impact of N-Substitution Patterns on Observed Biological Activity Profiles

The nature of the substituents at the N6 and N9 positions of the purine (B94841) ring profoundly influences the biological activity of the resulting derivatives. nih.govresearchgate.net In the case of N,9-bis(furan-2-ylmethyl)purin-6-amine, the presence of two furan-containing groups is a defining structural feature. Studies on analogous 6,9-disubstituted purines have shown that variations in these positions can drastically alter potency and selectivity. For instance, a series of 6,9-disubstituted purine analogs with 4-substituted piperazine (B1678402) at C6 and 4-substituted benzyl (B1604629) groups at N9 demonstrated potent cytotoxic activities against various cancer cell lines, with IC50 values in the sub-micromolar range. nih.govresearchgate.net

The substitution at the N9 position is particularly crucial for modulating activity. While some studies on 2,6,9-trisubstituted purines suggest that the N9-substituent may not be a primary determinant of cytotoxic effect, other findings indicate that specific groups, such as a pentyl group, can elicit major potency in certain cell lines. mdpi.com For cytokinin activity, N9-substituted derivatives of N⁶-isopentenyladenine (iP) remained biologically active in various bioassays, indicating that the N9 position can tolerate a range of substituents without abolishing the desired effect. nih.gov The furan-2-ylmethyl group at N9 in the title compound offers a combination of aromaticity and flexibility that can influence receptor binding and pharmacokinetic properties.

The N6 position is equally critical in defining the biological profile. The N6-furfuryladenine moiety, known as kinetin (B1673648), is a well-established cytokinin that can induce cell division. researchgate.netresearchgate.net Its riboside, N6-furfuryladenosine, exhibits potent antiproliferative and apoptogenic activity against human cancer cell lines. nih.govnih.gov This highlights the significant contribution of the N6-furfuryl group to cytotoxicity. The combination of furan-2-ylmethyl groups at both N6 and N9 positions suggests a potential for synergistic or unique biological activities, leveraging the established pharmacophoric contributions of each substituent.

| Compound ID | N6-Substituent | N9-Substituent | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Analog 1 | 4-(4-Trifluoromethylphenyl)piperazine | 4-Trifluoromethylbenzyl | Huh7 (Liver) | 0.08 | nih.govresearchgate.net |

| Analog 2 | 4-(4-Chlorophenyl)piperazine | 4-Trifluoromethylbenzyl | Huh7 (Liver) | 0.13 | nih.gov |

| Analog 3 | 4-(3,4-Dichlorophenyl)piperazine | 4-Chlorobenzyl | HepG2 (Liver) | < 0.1 | nih.gov |

| Kinetin Riboside | Furan-2-ylmethyl | Ribofuranosyl | MiaPaCa-2 (Pancreas) | ~5.0 | nih.gov |

The furan (B31954) ring is a five-membered aromatic heterocycle that serves as an important pharmacophore in numerous bioactive compounds. researchgate.net Its modest aromaticity compared to benzene (B151609) means it can participate in a wide range of reactions, making it a versatile synthetic building block. acs.orgwikipedia.org In the context of ligand-target interactions, the furan-2-ylmethyl group can play several key roles.

First, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. researchgate.net The aromatic nature of the ring allows it to engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The delocalized electrons in the furan ring lead to increased electron density, which can influence electrophilic substitution and interactions with electron-deficient regions of a target. wikipedia.org

The furan moiety's role is well-documented in N6-furfuryladenine (kinetin) and its derivatives. researchgate.netnih.gov These molecules exhibit a wide array of biological effects, from cytokinin activity to anticancer properties. researchgate.netnih.gov The furan group is essential for this activity, contributing to the binding affinity and specificity for various biological targets. In a broader context, furan-based chemical cross-linking methodologies have been developed to study transient ligand-receptor interactions, underscoring the ring's ability to be chemically activated to form covalent bonds with target proteins under specific conditions. nih.gov Therefore, in this compound, the two furan rings likely serve as key interaction points, anchoring the molecule within the binding pocket of its biological target(s) through a combination of hydrogen bonding and hydrophobic or aromatic interactions.

While substitutions at the N6 and N9 positions are primary drivers of activity, modifications to the purine core itself offer a powerful strategy for fine-tuning the pharmacological profile. microbenotes.com The purine ring system has multiple positions (e.g., C2 and C8) that are amenable to chemical alteration. microbenotes.comresearchgate.net Introducing substituents at these positions can impact the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its affinity and selectivity for a given biological target.

SAR studies of 2,6,9-trisubstituted purines have provided valuable insights into the effects of core modifications. For example, in a series of potential anticancer compounds, it was found that connecting an arylpiperazinyl system at the C6 position was beneficial for cytotoxic activity, whereas the introduction of bulky systems at the C2 position was unfavorable. nih.govnih.gov This suggests that the space within the target's binding pocket around the C2 position is likely constrained.

Modifying the purine core can also influence selectivity. Different kinases, a common target for purine analogs, have distinct structural features in their ATP-binding sites. By strategically adding or modifying substituents on the purine ring, it is possible to exploit these differences to design inhibitors that are selective for a specific kinase, which can reduce off-target effects. For derivatives of this compound, introducing small, electron-withdrawing groups at the C2 position or functional groups capable of forming additional hydrogen bonds at the C8 position could be explored to enhance potency and modulate selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding the design of more potent derivatives and reducing the need for extensive synthesis and screening. researchgate.netresearchgate.net

For purine derivatives, both 2D- and 3D-QSAR studies have been successfully applied to understand the structural requirements for biological activity, particularly in the context of anticancer agents. nih.govnih.govresearchgate.net In a 3D-QSAR study on 2,6,9-trisubstituted purines with cytotoxic activity, Comparative Molecular Field Analysis (CoMFA) models revealed that steric properties had a greater contribution (70%) to the activity than electronic properties (30%). mdpi.comnih.govnih.gov This indicates that the size and shape of the substituents are critical determinants of cytotoxicity for this class of compounds. The models generated contour maps that visually represent regions where bulky groups would enhance activity (favorable steric fields) and regions where they would diminish it (unfavorable steric fields). mdpi.com

For a series of this compound derivatives, a QSAR model could be developed to predict their activity based on a set of calculated molecular descriptors. These descriptors would quantify various physicochemical properties, such as:

Steric descriptors: Molecular weight, volume, and surface area.

Electronic descriptors: Dipole moment, partial charges, and energies of frontier orbitals (HOMO/LUMO).

Topological descriptors: Indices that describe molecular connectivity and branching.

Hydrophobic descriptors: LogP, which measures the compound's lipophilicity.

A resulting QSAR model might take a form like the one illustrated by a study on c-Src tyrosine kinase inhibitors, where the predictive equation included descriptors for specific atom counts (e.g., H-Donor Count) and electrotopological state indices (e.g., SsCH3E-index), yielding a model with high predictive power. researchgate.net Such a model would be invaluable for the rational design of new derivatives with improved biological profiles.

| Field Type | Contribution (%) | Interpretation for Activity Enhancement | Reference |

|---|---|---|---|

| Steric | ~70% | Favorable in specific regions (e.g., around C6), unfavorable in others (e.g., bulky groups at C2). | nih.govnih.gov |

| Electrostatic | ~30% | Regions favoring electropositive potential and regions favoring electronegative potential guide substitution choices. | nih.govnih.gov |

Pharmacophore Modeling and Ligand-Based Rational Design

Pharmacophore modeling is a central component of ligand-based rational design, particularly when the three-dimensional structure of the biological target is unknown. nih.govmdpi.comgardp.org A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org

For purine-based inhibitors, which often target ATP-binding sites in kinases, pharmacophore models commonly identify key interaction points that mimic the binding of adenine (B156593). nih.govmdpi.com A typical pharmacophore for a purine-based kinase inhibitor would include:

Hydrogen Bond Donors/Acceptors: Corresponding to the nitrogens in the purine ring (e.g., N1, N3, N7) and the exocyclic amino group (N6), which mimic the hydrogen bonding pattern of adenine with the hinge region of a kinase.

Aromatic/Hydrophobic Features: Representing the purine ring itself and associated hydrophobic substituents that occupy specific pockets within the active site.

Mechanistic Investigations of N,9 Bis Furan 2 Ylmethyl Purin 6 Amine Biological Activities Cellular and Molecular Level

Interactions with Adenosine (B11128) Receptors (A1, A2A, A2B, A3) and Purinergic Signaling Pathways

N,9-bis(furan-2-ylmethyl)purin-6-amine belongs to the purine (B94841) class of molecules, which are known to interact with adenosine receptors, a family of G protein-coupled receptors (GPCRs) crucial in various physiological processes. The four subtypes of adenosine receptors—A1, A2A, A2B, and A3—represent key targets for therapeutic intervention in a range of conditions.

Analysis of Receptor Binding Affinity and Subtype Selectivity (in vitro)

While direct binding affinity data for this compound across all four adenosine receptor subtypes is not extensively documented in publicly available literature, studies on structurally related compounds provide significant insights into its likely receptor interaction profile. Research on purine derivatives featuring furan (B31954) moieties has demonstrated a propensity for high affinity and selectivity, particularly for the A2A adenosine receptor (A2AAR).

For instance, a study on 6-(2-furanyl)-9H-purin-2-amine derivatives revealed that substitutions at the 9-position of the purine core can lead to potent and selective A2AAR antagonists. nih.gov Similarly, the compound 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, which also contains a furan group, has been identified as a highly potent A2AAR antagonist with a Ki value of 1.02 ± 0.06 nM. nih.govtuni.fi

Based on the structure-activity relationships established for this class of compounds, it is hypothesized that this compound would also exhibit significant affinity for the A2AAR. The presence of the furan-2-ylmethyl groups at both the N6 and N9 positions is expected to influence its binding profile and selectivity against other adenosine receptor subtypes. The table below presents data for a closely related A2AAR antagonist to illustrate the potential affinity.

| Compound | Adenosine Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol | A2A | 1.02 ± 0.06 nM |

Modulation of Intracellular Signaling Cascades (e.g., cAMP) by Receptor Engagement

Adenosine receptors modulate various intracellular signaling cascades upon activation. The A2A and A2B receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, A1 and A3 receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Given the likely interaction of this compound with the A2AAR as an antagonist, it is expected to modulate cAMP signaling. An antagonist would block the binding of the endogenous agonist adenosine to the A2AAR, thereby inhibiting the downstream increase in cAMP production. This has been demonstrated for structurally similar A2AAR antagonists. For example, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol was shown to inhibit the 5'-N-Ethylcarboxamidoadenosine (NECA)-induced accumulation of cAMP, confirming its antagonistic properties at the A2AAR. tuni.fi This inhibition of cAMP signaling is a key mechanism through which A2AAR antagonists exert their cellular effects.

Enzyme Inhibition Studies

In addition to its interactions with cell surface receptors, this compound has been investigated for its potential to inhibit the activity of specific enzymes, owing to its purine scaffold which is a common feature in many enzyme cofactors and substrates.

Casein Kinase 1 (CK1) Isoform-Specific Inhibition Mechanisms

The Casein Kinase 1 (CK1) family of serine/threonine protein kinases, which includes isoforms such as CK1δ and CK1ε, are involved in the regulation of numerous cellular processes. The high degree of conservation in the ATP-binding sites of kinase isoforms makes the development of selective inhibitors a significant challenge.

Studies on N9-substituted purine analogs have provided insights into the potential for isoform-specific inhibition of CK1. nih.gov Research has shown that the introduction of bulky, hydrophobic groups at the N9-position of the purine ring can negatively impact binding to CK1δ while being better accommodated by the active site of CK1ε. nih.gov This suggests a mechanism for achieving isoform selectivity. The furan-2-ylmethyl group at the N9-position of this compound is a bulky, hydrophobic substituent. Based on the analysis of X-ray co-crystal structures of related inhibitors with CK1 isoforms, it is plausible that this compound could exhibit preferential inhibition of CK1ε over CK1δ due to steric and electrostatic mismatches in the CK1δ active site. nih.gov

| Kinase Isoform | Effect of Bulky N9-Substituent | Proposed Mechanism |

|---|---|---|

| CK1δ | Decreased Inhibitor Binding | Steric hindrance and unfavorable electrostatic interactions in the active site. nih.gov |

| CK1ε | Maintained or Enhanced Inhibitor Binding | The active site can accommodate the bulky substituent. nih.gov |

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition and Metabolic Implications

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a role in metabolism and has been implicated in various diseases. nih.gov The development of NNMT inhibitors has focused on bisubstrate analogs that mimic both the cofactor S-adenosyl-L-methionine (SAM) and the substrate nicotinamide. acs.org Many of these inhibitors feature a purine core to mimic the adenosine moiety of SAM.

While this compound has not been explicitly identified as a potent NNMT inhibitor in the reviewed literature, its purine structure makes it a candidate for such activity. The design of potent NNMT inhibitors often involves linking a purine-containing moiety to a nicotinamide mimic. acs.org The structural features of this compound, with substitutions at both the N6 and N9 positions, could allow it to interact with the active site of NNMT, although its inhibitory potency would depend on how well the furan-2-ylmethyl groups mimic the other parts of the natural substrates or known inhibitors. The metabolic implications of NNMT inhibition are significant, as it can alter cellular methylation potential and affect pathways linked to energy metabolism and epigenetic regulation.

Other Relevant Enzyme Systems and Their Modulation

Currently, there is limited specific information available in the scientific literature regarding the modulation of other relevant enzyme systems by this compound. The broad family of kinases and other ATP-utilizing enzymes could potentially be modulated by this compound due to its purine structure. However, further research and broader screening assays are required to identify and characterize any additional enzymatic targets and to understand the functional consequences of their modulation.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article covering the mechanistic investigations of its biological activities as outlined in the user's request.

While research exists for broader, related classes of compounds such as purine analogues and furan derivatives, extrapolating this information would be speculative and would not meet the requirement of focusing solely on this compound. Adherence to scientific accuracy and the strict constraints of the request prevents the creation of an article without specific, verifiable data for the compound .

Therefore, the requested article cannot be generated at this time.

Anti-inflammatory Pathways and Immunomodulation at the Cellular Level.

Inhibition of Inflammatory Mediators and Cytokine Expression (in vitro)

No data is currently available in the public domain regarding the in vitro effects of this compound on the inhibition of inflammatory mediators or the expression of cytokines. Research in this area would typically involve treating specific cell lines (e.g., macrophages, lymphocytes) with the compound and then measuring the levels of key inflammatory molecules such as prostaglandins, leukotrienes, nitric oxide, and various cytokines (e.g., TNF-α, IL-6, IL-1β).

Receptor-Mediated Anti-inflammatory Effects in Cellular Models

There is no available research describing the receptor-mediated anti-inflammatory effects of this compound in cellular models. Such studies would investigate whether the compound interacts with specific cellular receptors known to be involved in the inflammatory process, such as Toll-like receptors (TLRs), cytokine receptors, or G-protein coupled receptors, to exert any potential anti-inflammatory activity.

Potential Antiviral Mechanisms and Efficacy in Cellular Assays

Information regarding the potential antiviral mechanisms and efficacy of this compound in cellular assays is not present in the available scientific literature. Investigations in this area would typically assess the compound's ability to inhibit the replication of various viruses in cell culture and would explore the specific stages of the viral life cycle that might be affected, such as entry, replication, or egress.

Computational and Theoretical Chemistry of N,9 Bis Furan 2 Ylmethyl Purin 6 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method evaluates the binding affinity by scoring the ligand's conformation within the binding site, providing crucial information about its potential as an inhibitor or modulator.

For N,9-bis(furan-2-ylmethyl)purin-6-amine, the purine (B94841) core is expected to be a critical pharmacophore, capable of forming key interactions within the binding sites of various enzymes, particularly kinases. Studies on similar purine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors have shown that the purine scaffold consistently forms hydrogen bonds with residues in the hinge region of the kinase active site. mdpi.comnih.gov For example, interactions with the backbone amide and carbonyl groups of residues like Asp86 and Leu83 are common for purine-based inhibitors. mdpi.com

In the case of this compound, the N6-amine can act as a hydrogen bond donor, while the N1 and N3 atoms of the purine ring can act as acceptors. The two furan-2-ylmethyl groups at the N9 and N6 positions are predicted to explore hydrophobic pockets within the binding site. The flexibility of the methylene (B1212753) linkers allows these furan (B31954) moieties to adopt optimal conformations to maximize van der Waals and potential π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 1: Predicted Interaction Profile for this compound in a Kinase Active Site (Illustrative)

| Moiety of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Purine N1, N3 | Hinge Region Backbone (e.g., Leu, Ala) | Hydrogen Bond Acceptor |

| Purine N6-amine | Hinge Region Backbone (e.g., Glu, Asp) | Hydrogen Bond Donor |

| N9-furan-2-ylmethyl | Hydrophobic Pocket (e.g., Val, Ile, Leu) | Hydrophobic, van der Waals |

| N6-furan-2-ylmethyl | Solvent-exposed region or side pocket | Hydrophobic, van der Waals |

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govu-strasbg.fr Given the established role of the purine scaffold in targeting enzymes like kinases and polymerases, a virtual library based on the this compound core could be effectively screened against a panel of such targets. nih.govnih.gov

The process would involve docking a library of analogs—where the furan rings might be replaced with other heterocycles or the purine core is further substituted—against the three-dimensional structure of a target protein. mdpi.com Compounds are then ranked based on their docking scores, which estimate binding affinity. jscimedcentral.com This approach can rapidly identify promising hit compounds for further experimental validation, accelerating the discovery of novel and selective inhibitors. nih.gov For instance, a virtual screening of over 270,000 purine-type compounds from the PubChem database was successfully used to identify potential inhibitors of katanin, a microtubule-severing enzyme. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. researchgate.netuobaghdad.edu.iq

For this compound, DFT calculations would provide insight into its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Analysis of the molecular electrostatic potential surface would identify the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and halogen bonding. nih.gov Studies on related furan and purine derivatives have successfully used DFT to understand their interaction energies and reactivity. nih.govmdpi.comresearchgate.net

Table 2: Representative Electronic Properties of Purine and Furan Scaffolds from DFT Calculations (Illustrative)

| Property | Typical Value Range for Purine/Furan Derivatives | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 Debye | Measures overall polarity, influencing solubility and binding |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound complexed with a biological target, MD simulations can validate the stability of the docked pose and provide insights into the dynamic nature of the interaction. nih.gov

An MD simulation of the ligand-protein complex, typically lasting for hundreds of nanoseconds, can reveal whether the key interactions predicted by docking are maintained over time. acs.org Analysis of the simulation trajectory includes calculating the root-mean-square deviation (RMSD) of the ligand and protein to assess stability and the root-mean-square fluctuation (RMSF) to identify flexible regions. acs.org Such simulations on other purine-based inhibitors have confirmed the stability of their binding modes and the importance of specific hydrogen bonds with the target protein. mdpi.comnih.gov

Free Energy Perturbation and Binding Affinity Prediction

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are required for accurate quantitative predictions. acs.orgacs.org These alchemical free energy calculation methods compute the relative binding free energy (ΔΔG) between two similar ligands by simulating a non-physical, or "alchemical," pathway that transforms one molecule into the other. springernature.com

Applying FEP to a series of analogs of this compound would allow for the precise prediction of how small chemical modifications affect binding affinity. For example, replacing a furan ring with a thiophene (B33073) or a pyridine (B92270) could be evaluated computationally to prioritize the synthesis of the most potent compounds. These methods have become increasingly accurate, often achieving a mean unsigned error of around 1 kcal/mol, making them a powerful tool in lead optimization. nih.govresearchgate.net

Advanced Analytical Methodologies for Research Characterization of N,9 Bis Furan 2 Ylmethyl Purin 6 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of N,9-bis(furan-2-ylmethyl)purin-6-amine. By probing the molecule with various forms of electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. However, for a molecule with several distinct aromatic and aliphatic regions, multi-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

In the ¹H NMR spectrum, characteristic signals are expected for the purine (B94841) ring protons (H-2 and H-8), the furan (B31954) ring protons, the methylene (B1212753) bridge protons, and the amine proton. The chemical shifts of the methylene protons attached to the N9 and N6 positions would likely differ due to the varied electronic environments. Similarly, the ¹³C NMR spectrum will display distinct resonances for each carbon atom in the purine and furan rings, as well as the methylene carbons.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity. COSY experiments reveal proton-proton coupling networks within the furan rings. HSQC correlates directly bonded proton and carbon atoms, definitively linking the signals observed in the ¹H and ¹³C spectra. The HMBC experiment is particularly crucial as it shows correlations between protons and carbons over two to three bonds, which helps to establish the connectivity between the furan-2-ylmethyl moieties and the purine core at the N9 and N6 positions. For instance, a correlation between the N9-methylene protons and the C4 and C8 carbons of the purine ring would confirm the N9 substitution site.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~8.2 | C-2: ~152 |

| H-8 | ~8.4 | C-8: ~141 |

| N6-CH₂ | ~4.7 | N6-CH₂: ~40 |

| N9-CH₂ | ~5.4 | N9-CH₂: ~43 |

| Furan H-3/H-3' | ~6.4 | Furan C-3/C-3': ~110 |

| Furan H-4/H-4' | ~6.3 | Furan C-4/C-4': ~108 |

| Furan H-5/H-5' | ~7.5 | Furan C-5/C-5': ~143 |

| N6-H | ~7.8 | - |

| - | - | C-4: ~149 |

| - | - | C-5: ~120 |

| - | - | C-6: ~156 |

| - | - | Furan C-2/C-2': ~153 |

Note: The data in Table 1 is a representative example based on typical chemical shifts for similar N-substituted purine and furan-containing compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) can provide a mass measurement with sub-parts-per-million (ppm) accuracy. This allows for the unambiguous confirmation of the molecular formula, C₁₅H₁₃N₅O₂.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through fragmentation analysis. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of product ions is generated. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds between the methylene groups and the purine or furan rings. The observation of fragments corresponding to the furan-2-ylmethyl cation (m/z 81) and the purine core would be expected.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Ion | Proposed Structure | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₄N₅O₂⁺ | 296.1147 |

| [M-C₅H₅O]⁺ | C₁₀H₉N₅O⁺ | 215.0780 |

| [M-C₅H₄O-CH₂]⁺ | C₉H₇N₅O⁺ | 201.0623 |

| [Adenine+H]⁺ | C₅H₆N₅⁺ | 136.0623 |

| [Furan-2-ylmethyl]⁺ | C₅H₅O⁺ | 81.0340 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching for the aromatic and methylene groups, C=N and C=C stretching vibrations within the purine and furan rings, and C-O-C stretching of the furan rings. nih.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C=C bonds in the aromatic rings. nih.gov

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| N-H Stretch (amine) | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| C=N Stretch (purine) | 1600-1680 | IR, Raman |

| C=C Stretch (purine, furan) | 1400-1600 | IR, Raman |

| C-N Stretch | 1250-1350 | IR |

| C-O-C Stretch (furan) | 1000-1300 | IR |

Chromatographic Methods for Purity Assessment and Isolation in Research Batches

Chromatographic techniques are essential for assessing the purity of synthesized batches of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable for its separation. rsc.orgpa2online.org

Detection can be achieved using several methods. A Diode Array Detector (DAD) or a variable wavelength UV detector can be used to monitor the elution of the compound, which is expected to have a strong UV absorbance due to its aromatic purine and furan rings. For higher specificity and sensitivity, HPLC can be coupled to a mass spectrometer (LC-MS). This allows for the confirmation of the mass of the eluting peak, providing an additional layer of identification and the ability to detect impurities at very low levels.

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the primary technique for the analysis of relatively non-volatile and thermally labile compounds like purine derivatives, it can be valuable for the identification of volatile byproducts that may be present in a research batch. researchgate.net For instance, if the synthesis of this compound involves starting materials or generates side products that are more volatile, GC-MS can be used to detect and identify them. Potential volatile byproducts could include unreacted furan-2-carbaldehyde or furfuryl alcohol, depending on the synthetic route. For the analysis of the target compound itself, derivatization to increase its volatility would be necessary, but this is often more complex than using HPLC.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis.

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state structure and conformational preferences of a molecule.

While a specific crystal structure for this compound is not publicly available, the analysis of closely related purine structures, such as the purine base xanthine (B1682287), can provide a foundational understanding of the crystallographic characteristics that might be anticipated. For instance, the crystal structure of xanthine was determined using three-dimensional electron diffraction (3D-ED), a technique complementary to X-ray crystallography. nih.govchemrxiv.org This study revealed a planar structure with a two-dimensional hydrogen-bonded network. nih.gov

In a hypothetical crystallographic study of this compound, the resulting data would allow for a detailed conformational analysis. This would involve examining the rotational freedom around the single bonds connecting the furan-2-ylmethyl substituents to the purine core at the N9 and N6 positions. The analysis would reveal the preferred spatial orientation of the furan rings relative to the purine system, which is influenced by steric hindrance and non-covalent interactions within the crystal lattice. Key parameters such as torsion angles would be precisely determined, offering a static snapshot of the molecule's most stable conformation in the solid state.

Table 1: Representative Crystallographic Data for a Purine Analogue (Xanthine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.42 |

| b (Å) | 13.92 |

| c (Å) | 6.84 |

| β (°) | 115.5 |

| Volume (ų) | 636.5 |

| Z | 4 |

| Note: This data is for the purine base xanthine and is presented for illustrative purposes. nih.govchemrxiv.org |

Chiral Resolution Techniques for Enantiomeric Purity Determination (if applicable to chiral analogues).

Chirality is a key geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org While this compound itself is an achiral molecule, meaning it does not possess a stereogenic center and therefore exists as a single structure, the introduction of chiral substituents would result in chiral analogues. nih.govhum-ecol.ru For such chiral derivatives, the determination of enantiomeric purity is essential, as enantiomers can exhibit different biological activities. nih.gov

Chiral resolution techniques are employed to separate a racemic mixture (an equal mixture of both enantiomers) into its individual enantiomeric components. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is one of the most powerful and widely used methods for this purpose. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Other methods for chiral resolution include enzymatic resolution, where an enzyme selectively catalyzes a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer. acs.org Dynamic kinetic resolution is another advanced technique that can convert a racemate into a single enantiomer in high yield. nih.gov

Should a chiral analogue of this compound be synthesized, these chiral resolution techniques would be indispensable for isolating the pure enantiomers. The subsequent analysis of each enantiomer would then allow for a precise determination of their individual properties and biological activities, a critical step in modern drug discovery and development. nih.gov

Future Perspectives and Emerging Research Avenues for N,9 Bis Furan 2 Ylmethyl Purin 6 Amine

Exploration of Novel Biological Targets and Undiscovered Pathways

The primary and most critical avenue for future research is the systematic identification of its biological targets. The structural similarity to cytokinins suggests potential interactions with receptors and pathways involved in cell division and differentiation, not only in plants but also in human cells. Initial research would likely involve broad, unbiased screening approaches to generate initial hypotheses.

Potential Screening Methodologies:

| Screening Technique | Objective | Potential Targets |

| Phenotypic Screening | Observe effects on cell morphology, proliferation, and viability in various human cancer cell lines. | Pathways related to cell cycle control, apoptosis, and senescence. |

| Affinity Chromatography | Immobilize the compound and identify binding proteins from cell lysates. | Kinases, dehydrogenases, and other adenine-binding proteins. |

| Computational Docking | In silico modeling to predict binding affinity against a library of known protein structures. | Adenosine (B11128) receptors, cyclin-dependent kinases (CDKs), and other ATP-binding proteins. |

| Yeast Two-Hybrid | Identify protein-protein interactions that are modulated by the compound. | Components of signaling cascades previously unknown to be affected by purine (B94841) derivatives. |

The discovery of a novel, high-affinity biological target would be a seminal finding, opening the door to understanding previously undiscovered signaling pathways or new regulatory mechanisms within known pathways.

Development of Advanced Prodrug Strategies for Enhanced Chemical Delivery in Research Models

Once a biological activity of interest is confirmed, the physicochemical properties of N,9-bis(furan-2-ylmethyl)purin-6-amine will need to be optimized for use in complex biological systems. Its solubility, stability, and ability to cross cellular membranes are currently unknown. Prodrug strategies could be essential to improve its utility as a research tool.

Hypothetical Prodrug Approaches:

| Prodrug Strategy | Rationale | Potential Activating Mechanism |

| Ester Linkages | Mask polar functional groups to increase lipophilicity and passive diffusion across cell membranes. | Cleavage by intracellular esterases. |

| Phosphate Groups | Increase aqueous solubility for easier formulation and administration in aqueous-based in vitro assays. | Removal by alkaline phosphatases. |

| Enzyme-Specific Moieties | Target delivery to specific cell types or subcellular compartments by incorporating substrates for specific enzymes (e.g., those overexpressed in cancer cells). | Cleavage by targeted enzymes like certain proteases or glycosidases. |

These strategies would not be intended for therapeutic development at this stage but would be crucial for enabling consistent and reproducible results in cell-based and, eventually, in vivo research models.

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

The era of studying a chemical compound's effect on a single target in isolation is passing. To truly understand the impact of this compound, systems-level approaches will be indispensable. After initial targets are identified, network pharmacology can map the broader biological landscape affected by the compound.

This would involve integrating data from various "omics" platforms to build a comprehensive picture of the compound's mechanism of action.

Integrative Omics Data:

| Omics Technology | Research Question | Expected Insights |

| Transcriptomics (RNA-seq) | How does the compound alter gene expression profiles? | Identification of upregulated or downregulated pathways. |

| Proteomics (Mass Spec) | What are the global changes in protein abundance and post-translational modifications? | Elucidation of affected signaling networks and compensatory mechanisms. |

| Metabolomics | How does the compound impact cellular metabolism? | Discovery of shifts in metabolic pathways that could be therapeutically relevant. |

By mapping these changes onto known biological networks, researchers could predict off-target effects, identify synergistic opportunities with other molecules, and generate new hypotheses about its function.

Application as Chemical Biology Tools and Probes for Mechanistic Dissection

Beyond any potential therapeutic role, this compound could be developed into a valuable chemical probe to dissect complex biological processes. If it is found to have a highly specific and potent interaction with a particular protein, it could be modified to serve as a tool for studying that protein's function.

Potential Modifications for Chemical Probes:

Biotinylation: For use in pull-down assays to validate target engagement and identify binding partners.

Fluorescent Tagging: To visualize the subcellular localization of the compound or its target protein.

Photo-affinity Labeling: To create a covalent bond with the target protein upon UV light exposure, allowing for unequivocal target identification.

The development of such probes would represent a significant contribution to the broader scientific community, providing a new tool to explore the intricacies of cellular signaling and function. The journey for this compound is just beginning, and these future perspectives lay the groundwork for transforming it from a chemical name in a database to a molecule with a well-understood biological role.

Q & A

Q. How does the compound’s electronic structure influence its antioxidant mechanisms?

- Methodological Answer : Electron paramagnetic resonance (EPR) identifies radical scavenging pathways. Substituent electron-withdrawing groups (e.g., nitro) reduce activity, while electron-donating groups (e.g., methoxy) enhance it. Comparative studies with analogues (e.g., kinetin) clarify furan’s role in stabilizing reactive oxygen species (ROS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.